molecular formula C10H8N2O B1514503 Cyanic acid, 2-(1-cyanoethyl)phenyl ester CAS No. 88975-94-4

Cyanic acid, 2-(1-cyanoethyl)phenyl ester

Cat. No.: B1514503
CAS No.: 88975-94-4
M. Wt: 172.18 g/mol
InChI Key: LSBRRQCUTZZSCK-UHFFFAOYSA-N
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Description

Cyanic acid, 2-(1-cyanoethyl)phenyl ester is a useful research compound. Its molecular formula is C10H8N2O and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Biological Activity

Cyanic acid, 2-(1-cyanoethyl)phenyl ester, is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), cytotoxicity assessments, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Chemical Formula : C12_{12}H11_{11}N2_{2}O
  • Molecular Weight : 213.23 g/mol

The compound features a phenyl group attached to a cyanoethyl moiety, which is significant for its interactions with biological targets.

Antitumor Activity

Recent research has indicated that compounds similar to cyanic acid derivatives exhibit antitumor properties. For instance, studies on related compounds have shown that they can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study : A study on dipeptidyl nitriles, which share structural similarities with cyanic acid derivatives, demonstrated significant cytotoxicity against T. cruzi and other cancer cell lines. The most potent inhibitors showed an EC50_{50} value as low as 4 μM, indicating strong antitumor activity .

Enzyme Inhibition

Cyanic acid derivatives have been investigated for their potential as enzyme inhibitors. Specifically, their ability to inhibit cysteine proteases has been highlighted.

  • Cysteine Proteases : These enzymes are crucial in various biological processes and are validated targets for therapeutic interventions in diseases such as Chagas disease and leishmaniasis.

Research Findings : Inhibitors derived from cyanic acid structures have shown promising results against cysteine proteases like cruzipain, with some exhibiting Ki values below 20 nM. This suggests that modifications in the cyanic acid structure can lead to enhanced inhibitory activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of cyanic acid derivatives. Modifications to the phenyl group or the cyanoethyl moiety can significantly affect potency and selectivity.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency against cysteine proteases
Alteration of alkyl chain lengthVariability in cytotoxic effects across different cell lines

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of cyanic acid derivatives.

  • Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60).
  • Results : Compounds exhibited a range of cytotoxic effects with IC50_{50} values varying from low micromolar to high micromolar concentrations.

Properties

IUPAC Name

[2-(1-cyanoethyl)phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-8(6-11)9-4-2-3-5-10(9)13-7-12/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBRRQCUTZZSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=CC=C1OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40751024
Record name 2-(1-Cyanoethyl)phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40751024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88975-94-4
Record name 2-(1-Cyanoethyl)phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40751024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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